Ugibohlin
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Overview
Description
Ugibohlin is a natural product found in Stylissa carteri with data available.
Scientific Research Applications
Chemical Composition and Structure
- Ugibohlin, a new metabolite discovered in the marine sponge Axinella carteri, was identified alongside its known cyclic derivative dibromoisophakellin. This discovery was enabled by advanced 2D NMR spectroscopy techniques, which facilitated the structural elucidation of these metabolites (Goetz, Harrigan, & Likos, 2001).
Synthetic and Mechanistic Insights
- Research into pyrrole-proline ABC tricycles, crucial components of marine metabolites like this compound, revealed insights into regioselective intramolecular cyclizations. These findings are pivotal for understanding the chemical properties and synthesis of this compound and similar compounds (Travert, Martin, Bourguet-Kondracki, & Al-Mourabit, 2005).
- The first synthesis of this compound was accomplished through a novel method involving the conversion of dihydrooroidin. This research significantly advanced the understanding of the synthetic pathways of marine natural products (Moldovan & Lindel, 2009).
Broader Implications in Chemistry
- The broader field of chemistry has utilized this compound as a reference in various studies, such as the demonstration of multicomponent reactions in educational settings (Neochoritis, Zarganes-Tzitzikas, Katsampoxaki-Hodgetts, & Dömling, 2020).
- This compound's structural insights contribute to the understanding of protein mimicry of DNA, particularly in the study of uracil-DNA glycosylase inhibitor (Ugi) interactions with enzymes (Mol, Arvai, Sanderson, Slupphaug, Kavli, Krokan, Mosbaugh, & Tainer, 1995).
properties
Molecular Formula |
C11H11Br2N5O |
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Molecular Weight |
389.05 g/mol |
IUPAC Name |
2-(2,3-dibromo-9-oxo-1,5,6,7-tetrahydropyrrolo[2,3-f]indolizin-4-yl)guanidine |
InChI |
InChI=1S/C11H11Br2N5O/c12-6-5-7(17-11(14)15)4-2-1-3-18(4)10(19)8(5)16-9(6)13/h16H,1-3H2,(H4,14,15,17) |
InChI Key |
WNFGJYRDKBZYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C(=O)N2C1)NC(=C3Br)Br)N=C(N)N |
synonyms |
ugibohlin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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